REACTION_CXSMILES
|
[CH2:1]([N:4]1[C:13](=[O:14])[CH:8]2[CH2:9][CH:10]=[CH:11][CH2:12][CH:7]2[C:5]1=[O:6])[CH:2]=[CH2:3].NCP(=O)(O)[OH:18].O.OO>S([O-])(O)(=O)=O.C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[O:18]1[CH:11]2[CH:10]1[CH2:9][CH:8]1[C:13](=[O:14])[N:4]([CH2:1][CH:2]=[CH2:3])[C:5](=[O:6])[CH:7]1[CH2:12]2 |f:2.3,4.5,6.7.8.9.10|
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N1C(=O)C2C(CC=CC2)C1=O
|
Name
|
|
Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
NCP(O)(O)=O
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].C[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
catalyst
|
Smiles
|
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
|
Name
|
hydrogen peroxide water
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O.OO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 50 mL three-necked flask equipped with stirrer
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Type
|
TEMPERATURE
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Details
|
The mixture was heated
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Type
|
CUSTOM
|
Details
|
kept at 90° C.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
after removing the excess hydrogen peroxide
|
Type
|
EXTRACTION
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Details
|
with 15 mL of saturated aqueous sodium thiosulfate, extraction
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The obtained ethyl acetate solution was dried overnight over anhydrous sodium sulfate
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove the ethyl acetate solvent
|
Type
|
CUSTOM
|
Details
|
to obtain 3.21 g of a crude product of 4,5-epoxy-N-allylcyclohexane-1,2-dicarboximide
|
Type
|
CUSTOM
|
Details
|
purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C2CC3C(CC21)C(=O)N(C3=O)CC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 1000.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |